Dasatinib is a potent, multi-target kinase inhibitor, primarily known for its activity against BCR-ABL, SRC family kinases, and c-KIT. [] It acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing phosphorylation of downstream signaling molecules. [] Dasatinib has emerged as a critical therapeutic option in oncology, particularly for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia. []
Alternative synthetic approaches might exist, and the specific route chosen can impact yield and purity. []
By inhibiting these kinases, Dasatinib disrupts critical signaling pathways involved in tumor cell growth, survival, and proliferation. []
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4